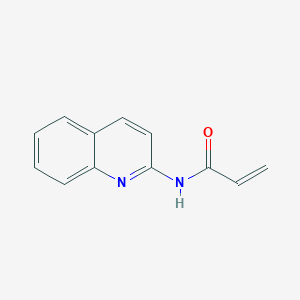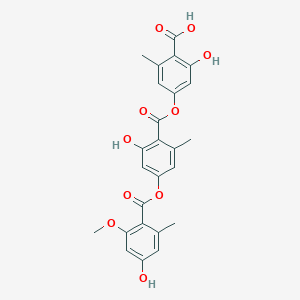
Umbilicaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Umbilicaric acid is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry and Compounds in Umbilicaria Genus
Research by Posner, Feige, & Huneck (1992) explored the aromatic compounds in over 400 specimens of 33 Umbilicaria species, including umbilicaric acid. This study contributed to understanding the chemical diversity within the genus and its systematic relevance (Posner, Feige, & Huneck, 1992).
NMR Analysis in Umbilicariaceae Family
In a study by Narui et al. (1998), NMR spectral analysis was used to identify secondary products in Umbilicaria and Lasallia genera, including umbilicaric acid. This analysis was critical for understanding the chemical structures and taxonomic significance of these compounds in the Umbilicariaceae family (Narui, Sawada, Takatsuki, Okuyama, Culberson, Culberson, & Shibata, 1998).
Melanogenesis Inhibition
A study by Kim & Cho (2007) examined the effects of methanolic extracts from Umbilicaria esculenta on melanogenesis inhibition. They found that the extracts reduced melanin formation in human melanoma cells, suggesting potential applications in skin health and cosmetics (Kim & Cho, 2007).
Biological Activities of Umbilicaria Crustulosa
Zlatanović et al. (2017) reported on the antioxidant activity and protective effect on human lymphocytes of an acetone extract from Umbilicaria crustulosa. This study highlights the extract's potential for in vivo applications due to its antioxidant properties and lymphocyte protection (Zlatanović, Stankovic, Stankov-Jovanović, Mitic, Zrnzević, Djordjevic, & Stojanović, 2017).
Anticoagulation Activity
Vaez & Davarpanah (2021) investigated the anticoagulation activity of Umbilicaria decussata. They found that the acetonic extract of this lichen species prolonged clotting time in both in vitro and in vivo assays, suggesting its potential as an anticoagulant (Vaez & Davarpanah, 2021).
Eigenschaften
Produktname |
Umbilicaric acid |
|---|---|
Molekularformel |
C25H22O10 |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
2-hydroxy-4-[2-hydroxy-4-(4-hydroxy-2-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoic acid |
InChI |
InChI=1S/C25H22O10/c1-11-5-14(26)8-19(33-4)22(11)25(32)35-16-7-13(3)21(18(28)10-16)24(31)34-15-6-12(2)20(23(29)30)17(27)9-15/h5-10,26-28H,1-4H3,(H,29,30) |
InChI-Schlüssel |
RLRCNRNYRSKNOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





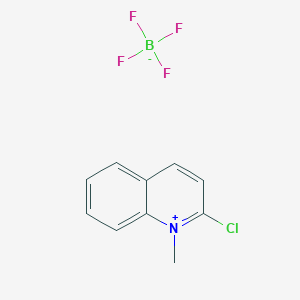
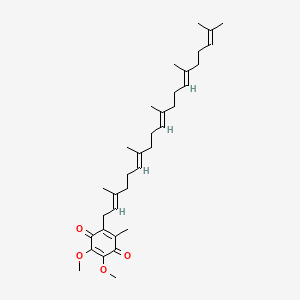
![[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252213.png)
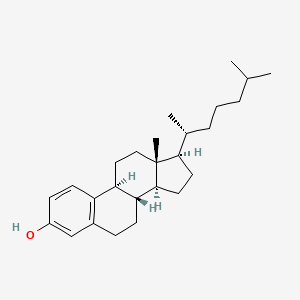

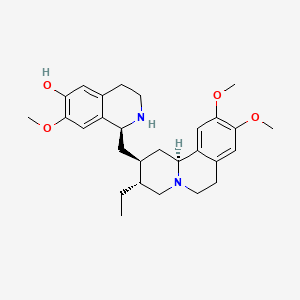

![Bicyclo[3.1.1]Heptan-3-One, 2,6,6-Trimethyl-, [1S-(1a,2ss,5a)]-](/img/structure/B1252220.png)
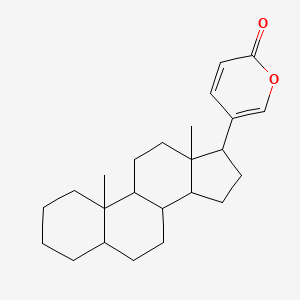
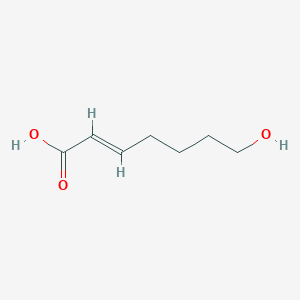
![1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1252228.png)
